molecular formula C8H4ClN3O2S B3058238 5-Chloro-3-(4-nitrophenyl)-1,2,4-thiadiazole CAS No. 88541-07-5

5-Chloro-3-(4-nitrophenyl)-1,2,4-thiadiazole

Cat. No.: B3058238
CAS No.: 88541-07-5
M. Wt: 241.66 g/mol
InChI Key: GULLVHSUPXBMAI-UHFFFAOYSA-N
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Description

5-Chloro-3-(4-nitrophenyl)-1,2,4-thiadiazole is a heterocyclic compound that contains a thiadiazole ring substituted with a chloro group at the 5-position and a nitrophenyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-(4-nitrophenyl)-1,2,4-thiadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-nitroaniline with thionyl chloride to form 4-nitrophenyl isothiocyanate. This intermediate is then reacted with hydrazine hydrate to yield the desired thiadiazole compound. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or acetonitrile.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-(4-nitrophenyl)-1,2,4-thiadiazole can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium dithionite.

    Oxidation: The thiadiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as amines, thiols, and alkoxides in the presence of a base like sodium hydroxide or potassium carbonate.

    Reduction: Hydrogen gas with a palladium catalyst or sodium dithionite in an aqueous medium.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Major Products

    Nucleophilic substitution: Substituted thiadiazoles with various functional groups.

    Reduction: 5-Chloro-3-(4-aminophenyl)-1,2,4-thiadiazole.

    Oxidation: Sulfoxides or sulfones of the thiadiazole ring.

Scientific Research Applications

5-Chloro-3-(4-nitrophenyl)-1,2,4-thiadiazole has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential antimicrobial, antifungal, and anticancer properties. The compound’s ability to inhibit specific enzymes or interact with biological targets makes it a candidate for drug development.

    Materials Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and other advanced materials.

    Biological Studies: It is used as a probe to study various biological processes, including enzyme inhibition and protein-ligand interactions.

Mechanism of Action

The mechanism of action of 5-Chloro-3-(4-nitrophenyl)-1,2,4-thiadiazole depends on its specific application. In medicinal chemistry, the compound may exert its effects by:

    Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.

    DNA Intercalation: Interacting with DNA and disrupting its function.

    Protein-Ligand Interactions: Binding to specific proteins and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-3-(4-nitrophenyl)-1,2,4-oxadiazole
  • 5-Chloro-3-(4-nitrophenyl)-1,2,4-triazole
  • 5-Chloro-3-(4-nitrophenyl)-1,2,4-thiazole

Uniqueness

5-Chloro-3-(4-nitrophenyl)-1,2,4-thiadiazole is unique due to its specific substitution pattern and the presence of both chloro and nitrophenyl groups. This combination imparts distinct electronic and steric properties, making it suitable for specific applications in medicinal chemistry and materials science. The thiadiazole ring also provides a versatile scaffold for further functionalization and derivatization.

Properties

IUPAC Name

5-chloro-3-(4-nitrophenyl)-1,2,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClN3O2S/c9-8-10-7(11-15-8)5-1-3-6(4-2-5)12(13)14/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GULLVHSUPXBMAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NSC(=N2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30603684
Record name 5-Chloro-3-(4-nitrophenyl)-1,2,4-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30603684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88541-07-5
Record name 5-Chloro-3-(4-nitrophenyl)-1,2,4-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30603684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 75.6 gm of sodium hydroxide in 100 ml of water was added to a stirred mixture of 101.4 gm of p-nitrobenzamidine hydrochloride, 70 gm of perchloromethyl mercaptan and 760 ml of dichloromethane, while keeping the temperature below -5° C. After additional 2 hours at -5° C., the resulting suspension was filtered, and the organic phase was separated, evaporated to dryness, and the residual solid was recrystallized from 95% ethanol, yielding 45 gm of the title compound, m.p. 143°-145° C.
Quantity
75.6 g
Type
reactant
Reaction Step One
Quantity
101.4 g
Type
reactant
Reaction Step One
Quantity
70 g
Type
reactant
Reaction Step One
Quantity
760 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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